molecular formula C18H15Cl2NO3S2 B2873454 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2097931-70-7

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2873454
M. Wt: 428.34
InChI Key: VLLTZKTUGMYWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2NO3S2 and its molecular weight is 428.34. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticide Applications

One of the key applications of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the compound , is in the field of pesticides. These compounds have been characterized for their potential use as pesticides, supported by X-ray powder diffraction studies. Their structural characterization provides a foundation for further research and development in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).

Anticancer Drug Development

There is significant research into the synthesis of derivatives like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which demonstrate potential as anticancer drugs. These compounds have been synthesized and characterized, with their anticancer activity confirmed by in silico modeling studies. This highlights the potential of these derivatives in developing new treatments for cancer (Sharma et al., 2018).

Herbicide Metabolism and Detoxification

The metabolism of chloroacetamide herbicides, which are structurally similar to the compound , has been studied in various plant species. The research shows that these compounds are initially converted to thioether conjugates, with variations observed between tolerant and susceptible plant seedlings. This provides insights into the selective phytotoxicity and potential mechanisms of detoxification of such herbicides (Breaux, 1987).

Synthesis of Derivatives with CNS Effects

Studies have also been conducted on the synthesis of derivatives like 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, exploring their effects on learning and memory in mice. This research opens up potential applications in neuropharmacology, particularly in enhancing cognitive functions (Jiang Jing-ai, 2006).

Comparative Metabolism in Liver Microsomes

Another area of research involves the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provides crucial insights into how these compounds are processed differently in humans and rats, contributing to a better understanding of their toxicological profile (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S2/c19-13-3-4-15(14(20)8-13)24-9-17(22)21-11-18(23,12-5-7-25-10-12)16-2-1-6-26-16/h1-8,10,23H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLTZKTUGMYWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.